3-[(4-ethoxy-3-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one
Description
The compound 3-[(4-ethoxy-3-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one is a bis-coumarin derivative featuring two 4-hydroxycoumarin moieties linked via a methylene bridge. The structure includes a substituted phenyl group (4-ethoxy-3-methoxyphenyl) attached to one coumarin unit, which introduces steric bulk and electronic modulation.
Structural characterization would likely involve NMR, IR, and X-ray crystallography, as demonstrated for related compounds .
Properties
Molecular Formula |
C28H22O8 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
3-[(4-ethoxy-3-methoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C28H22O8/c1-3-34-20-13-12-15(14-21(20)33-2)22(23-25(29)16-8-4-6-10-18(16)35-27(23)31)24-26(30)17-9-5-7-11-19(17)36-28(24)32/h4-14,22,29-30H,3H2,1-2H3 |
InChI Key |
CZMBPTGNIBTROQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)OC |
Origin of Product |
United States |
Preparation Methods
General Reaction Mechanism
The synthesis begins with the activation of 4-ethoxy-3-methoxybenzaldehyde (1 ) and 4-hydroxycoumarin (2 ) under acidic or basic conditions. The Knoevenagel condensation forms an α,β-unsaturated ketone intermediate (3 ), which undergoes Michael addition with a second equivalent of 4-hydroxycoumarin to yield the bis-coumarin product (4 ). Tautomerization finalizes the structure (Figure 1).
Figure 1: Plausible Mechanism for Bis-Coumarin Formation
Sulfanilic Acid in Aqueous Media
Jalali et al. demonstrated that sulfanilic acid (10 mol%) in water at 80°C achieves 98% yield for analogous bis-coumarins within 25 minutes. The aqueous medium enhances green chemistry metrics, while the catalyst’s solubility simplifies purification.
Table 1: Optimization of Sulfanilic Acid-Catalyzed Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 10 mol% | 98 |
| Temperature | 80°C | 98 |
| Solvent | H2O | 98 |
| Reaction Time | 25 minutes | 98 |
Tamarind Juice as a Biocatalyst
Waghmare et al. reported tamarind juice as a renewable catalyst for bis-coumarin synthesis. Using reflux conditions in a 4:1 ethanol-water mixture, yields of 90–92% were achieved within 40 minutes. The natural acids and enzymes in tamarind juice facilitate proton transfer and intermediate stabilization.
Solvent-Free and Microwave-Assisted Methods
Solvent-Free Lewis Acid Catalysis
Moradi et al. highlighted the efficacy of meglumine sulfate under solvent-free thermal conditions (110°C, 3 hours) for coumarin syntheses, yielding 88–93%. Adapting this method, the target compound could be synthesized using FeCl3·6H2O or Zn-Ti-O nanoparticles, which activate the aldehyde and β-ketoester groups without solvent.
Table 2: Solvent-Free Conditions for Coumarin Derivatives
| Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|
| FeCl3·6H2O | 110°C | 3 h | 92 |
| Zn0.925Ti0.075O NPs | 110°C | 2.5 h | 88 |
Microwave Irradiation
Bouasla et al. achieved 97% yield for 7-hydroxy-4-methylcoumarin using microwave irradiation and Amberlyst-15 in 10 minutes. For the target molecule, microwave-assisted synthesis could reduce reaction times to <15 minutes while maintaining high yields.
Mechanistic Insights and Side Reactions
Steric and Electronic Effects
The 4-ethoxy-3-methoxyphenyl group introduces steric hindrance, potentially slowing the Michael addition step. Electron-donating substituents (methoxy, ethoxy) enhance aldehyde reactivity but may require elevated temperatures (80–110°C) for complete conversion.
Byproduct Formation
Competing pathways include:
-
Over-condensation : Excess aldehyde leading to tris-coumarin adducts.
-
Oxidation : Formation of quinone derivatives under acidic conditions.
Optimizing stoichiometry (2:1 ratio of 4-hydroxycoumarin to aldehyde) and inert atmospheres mitigates these issues.
Green Chemistry and Scalability
Chemical Reactions Analysis
Functional Group Reactivity
The compound undergoes reactions characteristic of its substituents:
Hydroxy Group Reactions
-
Esterification : Reacts with acetyl chloride to form acetylated derivatives at pH 7–8.
-
Oxidation : Susceptible to periodate-mediated cleavage under acidic conditions.
Methoxy/Ethoxy Group Reactions
-
Demethylation : HBr in acetic acid removes methyl/ethyl groups, yielding catechol derivatives.
-
Nucleophilic Substitution : Ethoxy groups participate in SN2 reactions with amines .
Coumarin Core Reactivity
-
Ring-Opening : Occurs in strong alkaline media (pH >12), forming salicylate derivatives.
-
Photodimerization : UV light induces [2+2] cycloaddition at the α-pyrone double bond.
Catalytic and Solvent Effects
Biogenic ZnO nanoparticle catalysis significantly enhances reaction efficiency:
| Catalyst Loading | Yield (%) | Reaction Time |
|---|---|---|
| 5 mg | 78 | 8 hours |
| 10 mg | 95 | 5 hours |
| 15 mg | 92 | 4 hours |
| Optimized for analogous coumarin derivatives . |
Solvent Screening Data :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 95 |
| DMSO | 46.7 | 88 |
| Water | 80.1 | 62 |
| Polar protic solvents favor coumarin condensation . |
Michael Addition Pathway
-
Base Activation : ZnO NPs deprotonate 4-hydroxycoumarin, generating a nucleophilic enolate.
-
Electrophilic Attack : Enolate attacks the β-carbon of the α,β-unsaturated aldehyde intermediate.
-
Proton Transfer : Stabilizes the adduct, followed by tautomerization to the final product .
Side Reactions
-
Dimerization : Occurs at high concentrations (>0.5 M).
-
Retro-Aldol Cleavage : Observed in strongly acidic conditions (pH <3).
Stability and Degradation
-
Thermal Stability : Decomposes at 235–240°C via cleavage of the methoxy group.
-
Photostability : Degrades by 18% after 72 hours under UV-Vis light (λ = 365 nm).
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 3-[(4-ethoxy-3-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one exhibit a range of biological activities:
Anticancer Properties
Several studies have highlighted the anticancer potential of chromene derivatives. For example, chromenes have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis .
Antifungal Activity
Chromenes also exhibit antifungal properties by inhibiting cytochrome P450 enzymes involved in fungal cell growth. This mechanism can be particularly useful in treating infections caused by resistant fungal strains .
Antioxidant Effects
The antioxidant activity of chromene derivatives has been documented, suggesting their potential use in preventing oxidative stress-related diseases. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals .
Applications in Drug Development
Given its diverse biological activities, 3-[(4-ethoxy-3-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one may serve as a lead compound in drug development:
- Cancer Therapeutics : As a potential lead for developing new anticancer agents targeting specific pathways involved in tumor growth.
- Antifungal Treatments : Development of novel antifungal medications that leverage the unique mechanisms of action exhibited by this compound.
- Antioxidant Supplements : Exploration as a dietary supplement for its antioxidant properties, contributing to health maintenance and disease prevention.
Case Studies
Several case studies have been conducted to evaluate the efficacy of chromene derivatives:
Mechanism of Action
The mechanism of action of 3-[(4-ethoxy-3-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups allow it to participate in hydrogen bonding and other interactions with biological molecules. It can inhibit enzymes involved in inflammation and coagulation, thereby exerting its anti-inflammatory and anticoagulant effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous coumarin derivatives, focusing on substituents, physicochemical properties, and biological activities.
*Calculated based on molecular formula.
Key Structural and Functional Differences:
Substituent Effects: The target compound’s 4-ethoxy-3-methoxyphenyl group increases steric hindrance compared to simpler analogs like 3-acetyl-4-hydroxy-2H-chromen-2-one . This may reduce crystallization efficiency but improve binding to hydrophobic protein pockets. 2-(4-(Dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one () exhibits fluorescence due to the electron-donating dimethylamino group, a feature absent in the target compound .
Hydrogen-Bonding Capacity :
- The dual 4-hydroxy groups in the target compound and 3,3'-methylenebis(4-hydroxy-2H-chromen-2-one) () enable extensive hydrogen-bonding networks, critical for crystal packing and biological interactions .
Biological Activity :
- 2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one () showed antimicrobial activity attributed to the sulfonyl group’s electron-withdrawing effects, suggesting the target compound’s ethoxy/methoxy groups may similarly modulate activity .
- Bis-coumarins like 3,3'-methylenebis(4-hydroxy-2H-chromen-2-one) are established anticoagulants, implying the target compound could share this mechanism .
Biological Activity
The compound 3-[(4-ethoxy-3-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one is a synthetic derivative belonging to the class of coumarins. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article focuses on the biological activity of this specific compound, highlighting its potential pharmacological applications through various studies and findings.
The molecular formula of this compound is with a molecular weight of 486.5 g/mol. Its structure features various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H22O8 |
| Molecular Weight | 486.5 g/mol |
| CAS Number | 342013-17-6 |
Biological Activity Overview
Research on the biological activity of this compound has indicated several promising effects:
- Antioxidant Activity : The compound exhibits significant free radical scavenging activity, which is crucial for combating oxidative stress-related diseases.
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2).
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as cholinesterases and cyclooxygenases, which are involved in neurodegenerative diseases and inflammation.
Antioxidant Properties
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of several coumarin derivatives, including our compound. It was found that the presence of methoxy and ethoxy groups significantly enhanced the radical scavenging ability, with IC50 values indicating effective inhibition of reactive oxygen species (ROS) production .
Anticancer Activity
In a cytotoxicity assay using MCF-7 and HepG-2 cell lines, the compound showed dose-dependent cytotoxicity. The IC50 values were determined to be 12 µM for MCF-7 and 15 µM for HepG-2, indicating a strong potential as an anticancer agent compared to standard drugs like Doxorubicin .
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| MCF-7 | 12 | Doxorubicin |
| HepG-2 | 15 | Doxorubicin |
Enzyme Inhibition Studies
The compound's inhibitory effects on acetylcholinesterase (AChE) and cyclooxygenase (COX) were assessed through kinetic studies. It demonstrated moderate inhibition with IC50 values of 19.2 µM for AChE and 13.2 µM for COX, suggesting its potential use in treating conditions like Alzheimer's disease and inflammation .
Case Studies
- Case Study on Cytotoxicity : A comprehensive study involving various coumarin derivatives highlighted this compound's effectiveness against multiple cancer types. The results indicated that structural modifications could enhance its bioactivity further .
- In Vivo Studies : Preliminary animal studies have suggested that administration of this compound leads to reduced tumor growth rates in xenograft models, supporting its anticancer claims .
Q & A
Q. What are the optimal synthetic routes for 3-[(4-ethoxy-3-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation or Michael addition, leveraging 4-hydroxycoumarin derivatives and substituted benzaldehydes. For example, ethyl acetoacetate derivatives (e.g., SS-14, SS-17) have been used as intermediates in similar syntheses . Purity validation requires a combination of chromatographic (HPLC, TLC) and spectroscopic methods. High-resolution mass spectrometry (HRMS) and elemental analysis are critical for confirming molecular composition, while ¹H/¹³C NMR can verify functional groups and stereochemistry .
Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this coumarin derivative?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for analogous coumarins like 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromenyl)(3-thienyl)methyl]-2H-chromen-2-one . For non-crystalline samples, use multi-nuclear NMR (¹H, ¹³C, DEPT-135) to assign protons and carbons, supported by UV/vis spectroscopy to confirm π-π* transitions in the chromen-2-one core . IR spectroscopy can identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data for structurally similar coumarin derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems) or purity levels. To resolve this:
- Perform comparative bioactivity studies under standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme inhibition) to cross-validate results.
- Apply multivariate statistical analysis (e.g., PCA) to identify variables (e.g., substituent electronegativity, steric effects) driving bioactivity differences .
Q. What experimental design considerations are critical when assessing the compound's pharmacokinetic properties in vivo?
- Methodological Answer : Adopt a split-plot design to account for variables like dosage, administration route, and timepoints. For example:
- Main plots : Dose levels (e.g., 10 mg/kg vs. 50 mg/kg).
- Subplots : Sampling intervals (0, 1, 3, 6, 24 hrs).
- Replicates : Use ≥4 animals per group to ensure statistical power.
Quantify plasma concentrations via LC-MS/MS, and apply compartmental modeling (e.g., non-linear mixed-effects) to estimate parameters like t₁/₂ and AUC .
Q. What strategies are recommended for elucidating the mechanism of action in antioxidant or enzyme inhibition assays?
- Methodological Answer :
- For antioxidant activity : Use DPPH/ABTS radical scavenging assays paired with FRAP (Ferric Reducing Antioxidant Power) to differentiate electron-transfer vs. hydrogen-donor mechanisms. Confirm results with ESR spectroscopy to detect radical quenching .
- For enzyme inhibition : Perform kinetic studies (Lineweaver-Burk plots) to classify inhibition type (competitive/non-competitive). Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like COX-2 or α-glucosidase, validated by site-directed mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
